![molecular formula C19H19N3O3 B2594202 1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097911-56-1](/img/structure/B2594202.png)
1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a pyrrolidine-2,5-dione group, which is a type of lactam. Lactams are cyclic amides, and they are found in a variety of natural and synthetic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine-2,5-dione ring, possibly through a cyclization reaction. The azetidin-3-yl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine-2,5-dione and azetidin-3-yl groups. The benzoyl group would contribute to the overall aromaticity of the molecule .Chemical Reactions Analysis
As for the chemical reactions, the compound could potentially undergo, the carbonyl groups in the pyrrolidine-2,5-dione ring might be susceptible to nucleophilic attack. The azetidin-3-yl group could also potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the pyrrolidine-2,5-dione ring could contribute to its polarity, and the aromatic benzoyl group could contribute to its stability .Applications De Recherche Scientifique
Anti-Cancer Activities
Compounds related to pyrrolidine-2,5-dione exhibit significant anti-cancer activities against human tumor cell lines. The structure-activity relationship studies highlight the importance of piperidine/pyrrolidine, benzoyl group, and benzyl groups in enhancing anti-cancer effects. These molecules' configurations suggest potential avenues for developing targeted cancer therapies (Singh & Paul, 2006).
HIV-1 Inhibition
Azaindole derivatives, closely related to the queried compound, have shown potential as inhibitors of HIV-1 attachment, with some advancing to clinical studies. This suggests a pathway for developing new treatments targeting viral attachment and entry into host cells, a critical step in the viral lifecycle (Wang et al., 2009).
Antidepressant and Nootropic Agents
2-Azetidinones derived from isonicotinyl hydrazone, sharing structural similarities with the queried compound, have been evaluated for antidepressant and nootropic activities. Such studies offer insights into developing central nervous system (CNS) active agents, highlighting the therapeutic potential of these compounds (Thomas et al., 2016).
Antioxidant Activity
Research into Mannich base derivatives, including pyrrolidine-2,5-dione, underscores their effective antioxidant activities. Detailed analyses, such as vibrational analysis and molecular electrostatic potential studies, provide a comprehensive understanding of their structure-activity relationships and potential therapeutic applications (Boobalan et al., 2014).
Analgesic and Anti-inflammatory Properties
Compounds structuring around pyrrolidine-2,5-dione have been identified for their analgesic and anti-inflammatory properties. Extensive QSAR studies have correlated these activities with the steric and hydrogen-bonding properties of substituents, offering a route to develop new analgesic agents (Muchowski et al., 1985).
Herbicidal Activities
Derivatives of pyrrolidine-2,4-diones have demonstrated excellent herbicidal activities. The presence of specific electron-donating substituents enhances their effectiveness, providing a basis for the design of new agrochemicals (Zhu et al., 2005).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[[1-(4-pyrrol-1-ylbenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-17-7-8-18(24)22(17)13-14-11-21(12-14)19(25)15-3-5-16(6-4-15)20-9-1-2-10-20/h1-6,9-10,14H,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALDPRJROMDPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

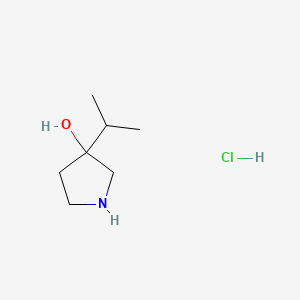
![N1-(2,5-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2594121.png)
![Ethyl 1-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2594124.png)
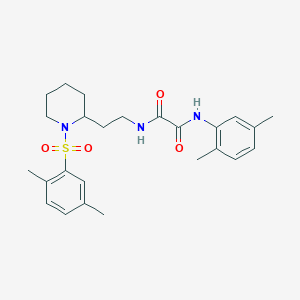
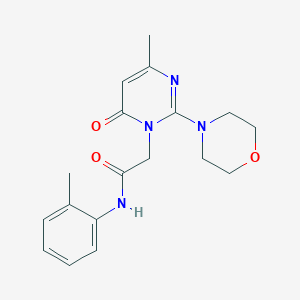
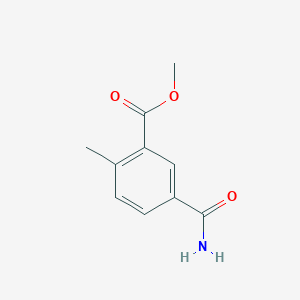
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole](/img/structure/B2594131.png)
![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one](/img/structure/B2594132.png)
![2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one](/img/structure/B2594133.png)
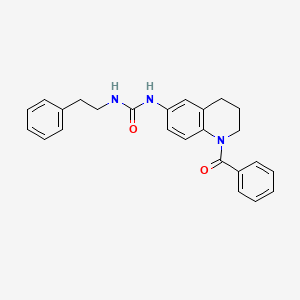
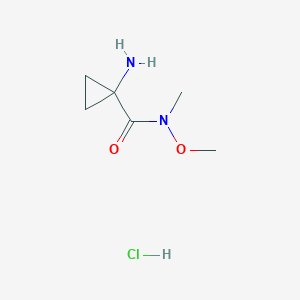
![tert-butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate](/img/structure/B2594138.png)
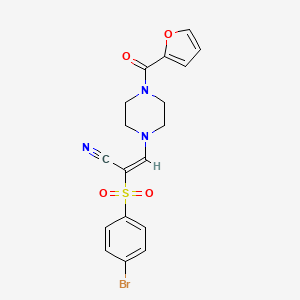
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine](/img/structure/B2594142.png)